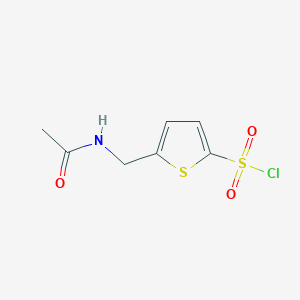

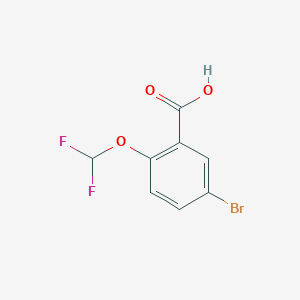

5-Thien-2-yl-2-furaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

The primary target of 5-Thien-2-yl-2-furaldehyde is the thymidine kinase (TK) gene of the herpes simplex virus type 1 (HSV-1) . This gene is encoded in murine mammary carcinoma FM3A cells . The TK gene plays a crucial role in the phosphorylation of nucleoside analogues, which is a prerequisite for their therapeutic activity .

Mode of Action

This compound interacts with its target, the HSV-1 TK gene, by acting as a substrate for the encoded thymidine kinase . The compound’s interaction with the TK gene results in competitive inhibition with respect to the natural substrate, deoxythymidine (dThd) . This interaction leads to changes in the phosphorylation process, which is essential for the therapeutic activity of nucleoside analogues .

Biochemical Pathways

The biochemical pathway affected by this compound involves the phosphorylation of nucleoside analogues by the HSV-1 TK gene . The compound’s interaction with this pathway results in the inhibition of the phosphorylation process, thereby affecting the therapeutic activity of nucleoside analogues

Result of Action

The molecular and cellular effects of this compound’s action involve its cytostatic activity against tumor cells transfected by the HSV-1 TK gene . The compound is found to be at least 100-fold more cytostatic to these tumor cells than wild-type FM3A/0 cells . The viral TK expressed in the HSV-1 TK gene-transfected tumor cells acts as an activating enzyme, whereas thymidylate synthase serves as the target enzyme for the cytostatic action of the compound .

Action Environment

It is known that the compound’s action is influenced by the presence of the hsv-1 tk gene in tumor cells

Chemical Reactions Analysis

5-Thien-2-yl-2-furaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Properties

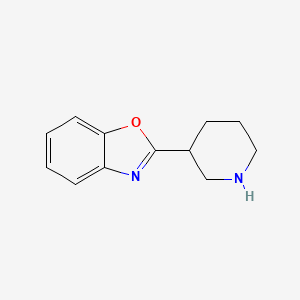

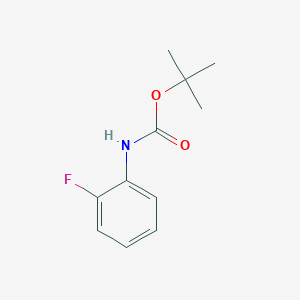

IUPAC Name |

5-thiophen-2-ylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBGORCZLXISGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408285 |

Source

|

| Record name | 5-thien-2-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32364-30-0 |

Source

|

| Record name | 5-thien-2-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)